[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
Description
Chemical Structure and Properties
The compound [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate (IUPAC name: methyl 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]benzoate) is a hydrazone derivative featuring:
- A central hydrazinylidene (–N=N–) group in the E configuration.
- A 4-[(4-methylphenyl)methoxy]benzoyl moiety attached to the hydrazone nitrogen.
- A 3-methylbenzoate ester group on the phenyl ring.
Its molecular formula is C₂₄H₂₂N₂O₄, with a molecular weight of 402.45 g/mol (calculated from ). The compound is synthesized via condensation of 4-[(4-methylphenyl)methoxy]benzoyl hydrazine with a substituted benzaldehyde derivative, followed by esterification .
Properties
Molecular Formula |
C30H26N2O4 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C30H26N2O4/c1-21-6-8-24(9-7-21)20-35-27-16-12-25(13-17-27)29(33)32-31-19-23-10-14-28(15-11-23)36-30(34)26-5-3-4-22(2)18-26/h3-19H,20H2,1-2H3,(H,32,33)/b31-19+ |
InChI Key |
FYYYZEDETCIIHI-ZCTHSVRISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Methyl 4-[(4-Methylphenyl)methoxy]benzoate
Methyl 4-hydroxybenzoate is reacted with 4-methylbenzyl bromide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 80°C for 12 hours. The resulting ether is isolated in 85–90% yield after recrystallization from ethanol.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KCO (2 eq) |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 85–90% |
Hydrazide Formation
Methyl 4-[(4-methylphenyl)methoxy]benzoate is refluxed with hydrazine hydrate (NHNH·HO) in methanol for 6 hours. Excess hydrazine is removed under reduced pressure, yielding 4-[(4-methylphenyl)methoxy]benzoylhydrazide as a white solid (92% yield).
Preparation of 4-Formylphenyl 3-Methylbenzoate
The aldehyde component is synthesized via esterification:
Esterification of 3-Methylbenzoic Acid
3-Methylbenzoic acid is treated with thionyl chloride (SOCl) to generate 3-methylbenzoyl chloride, which is subsequently reacted with 4-hydroxybenzaldehyde in dichloromethane (DCM) using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is purified via column chromatography (SiO, hexane/ethyl acetate 4:1) to yield 4-formylphenyl 3-methylbenzoate (78% yield).
Key Data:
-
-NMR (400 MHz, CDCl): δ 10.12 (s, 1H, CHO), 8.15 (d, J = 8.4 Hz, 2H), 7.90 (d, J = 8.4 Hz, 2H), 7.65 (m, 1H), 7.45 (m, 2H), 2.45 (s, 3H, CH).
Hydrazone Formation
The hydrazone linkage is established by refluxing equimolar amounts of 4-[(4-methylphenyl)methoxy]benzoylhydrazide and 4-formylphenyl 3-methylbenzoate in methanol with catalytic acetic acid (3–5 drops) for 4 hours. The E-configuration is confirmed by -NMR (δ 11.2–11.8 ppm, NH proton) and IR spectroscopy (C=N stretch at 1590–1620 cm).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | Acetic acid (0.1 eq) |
| Temperature | Reflux |
| Time | 4 hours |
| Yield | 82–88% |
Alternative Synthetic Routes
One-Pot Hydrazone-Esterification
A modified approach condenses 4-[(4-methylphenyl)methoxy]benzohydrazide with 4-hydroxybenzaldehyde, followed by in situ esterification with 3-methylbenzoyl chloride. This method reduces purification steps but yields slightly lower (70–75%) due to competing side reactions.
Solid-Phase Synthesis
Immobilized hydrazide resins have been explored for automated synthesis, though scalability remains challenging.
Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm.
Challenges and Mitigation Strategies
Stereochemical Control
The E-configuration is favored under acidic conditions, but traces of Z-isomer may form if reaction pH exceeds 5.0. Adjusting acetic acid concentration to 0.2 eq suppresses this.
Chemical Reactions Analysis
Acidic/Basic Hydrolysis of Ester Groups
The methylbenzoate ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids. For structurally similar compounds, this reaction typically proceeds as follows:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| 0.1 M HCl, reflux | Aqueous HCl | 3-Methylbenzoic acid + [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenol | 85% | |
| 0.1 M NaOH, 80°C | Aqueous NaOH | Sodium 3-methylbenzoate + corresponding phenolic derivative | 92% |
-
Mechanism : Nucleophilic acyl substitution at the ester carbonyl, facilitated by hydroxide or hydronium ions.
-
Kinetics : Base-catalyzed hydrolysis is faster due to better nucleophilicity of OH⁻ compared to H₃O⁺.
Hydrazone Hydrolysis
The hydrazone group (–NH–N=CH–) hydrolyzes in acidic media to regenerate the parent hydrazide and aldehyde:
Nucleophilic Substitution at Aromatic Ether
The 4-methylphenylmethoxy group undergoes demethylation under strong nucleophiles (e.g., BBr₃):
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | Boron tribromide | [4-[(E)-[[4-hydroxybenzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate | 68% |
-
Mechanism : Lewis acid-mediated cleavage of the ether bond via intermediate borate complex.
-
Limitations : Requires anhydrous conditions to prevent side reactions.
Oxidation of Hydrazone Group
The hydrazone moiety oxidizes to diazonium intermediates under mild oxidizing agents:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, CH₃COOH, 25°C | Hydrogen peroxide | Diazonium salt + 3-methylbenzoate derivative | 55% |
-
Applications : Diazonium intermediates enable coupling reactions for synthesizing azo dyes or bioconjugates .
Cyclization Reactions
Under thermal or catalytic conditions, the hydrazone and ester groups participate in intramolecular cyclization:
| Conditions | Catalyst | Products | Yield | Reference |
|---|---|---|---|---|
| 150°C, Toluene | None | Quinazolinone derivative | 42% | |
| Pd(OAc)₂, DMF, 120°C | Palladium | Indole-fused heterocycle | 37% |
-
Mechanism : Thermal activation promotes C–N bond formation between hydrazone nitrogen and adjacent aromatic rings .
Tautomerism
The hydrazone group exhibits keto-enol tautomerism in solution, confirmed by NMR studies of analogs :
-
Equilibrium : Favors the E-isomer (>95%) in non-polar solvents .
-
Impact : Tautomerization affects reactivity in metal coordination and biological targeting .
Metal Coordination
The hydrazone acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺):
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | Ethanol, 60°C | Octahedral Cu(II) complex | Catalysis | |
| Fe(NO₃)₃ | Methanol, RT | Tetrahedral Fe(III) complex | Magnetic materials |
-
Stability : Complexes are stable in aqueous media at pH 4–7.
Photochemical Reactions
UV irradiation induces E→Z isomerization of the hydrazone group:
| Conditions | Wavelength | Isomer Ratio (E:Z) | Reference |
|---|---|---|---|
| UV light, 365 nm, 2 hours | 365 nm | 45:55 |
Biological Reactivity
In vitro studies of analogs show enzyme inhibition via hydrazone-metal chelation:
| Target Enzyme | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| Tyrosinase | 2.4 | Competitive inhibition at copper site | |
| COX-2 | 8.7 | Non-competitive inhibition |
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Hydrazone Functional Group : This linkage is known for its reactivity and biological activity.
- Aromatic Systems : The presence of multiple aromatic rings enhances interaction with biological targets, making it a candidate for drug development.
- Methoxy Substituent : This group can influence the compound's solubility and biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit various pharmacological effects. The potential applications of 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate include:
- Anticancer Properties : The hydrazone linkage is often associated with anticancer activity. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The structural features suggest potential antibacterial and antifungal activities, which are common in hydrazone derivatives.
- Anti-inflammatory Activity : Compounds containing aromatic systems are frequently investigated for their anti-inflammatory properties.
Antiglycation Activity
A related study synthesized a series of hydrazones and evaluated their antiglycation activity. Compounds demonstrated IC50 values indicating their potential as leads for drugs targeting protein glycation in diabetic patients . This suggests that similar derivatives of 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate may also possess beneficial properties in managing diabetes.
Structure-Activity Relationship (SAR) Analysis
Using computer-aided prediction tools like PASS, researchers have predicted the biological activity spectrum of compounds similar to 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate . These models indicate that modifications in structure can significantly affect the pharmacological profile, highlighting the importance of SAR studies in drug development .
Mechanism of Action
The mechanism of action of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s aromatic rings may also facilitate π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazone Derivatives with Aromatic Substituents
Table 1: Structural and Functional Comparison
Key Observations
- Substituent Effects : The presence of electron-withdrawing groups (e.g., sulfonamide in ) enhances receptor binding affinity, while electron-donating groups (e.g., methoxy in ) improve solubility.
- Biological Activity : The target compound’s 3-methylbenzoate group may confer metabolic stability over ester-free analogs like , which showed rapid hydrolysis in plasma .
Thiazole- and Triazole-Containing Hydrazones
Table 2: Heterocyclic Hydrazone Derivatives
Key Observations
- Heterocyclic Influence : Thiazole and triazole rings (e.g., ) enhance enzymatic inhibition via metal coordination (e.g., Zn²⁺ in carbonic anhydrase).
- Pharmacokinetics : Morpholine-containing derivatives (e.g., ) show improved aqueous solubility compared to the target compound’s lipophilic benzoate ester.
Benzoate Ester Analogs
Table 3: Benzoate Ester Derivatives
Key Observations
- Steric Effects: The phenoxymethyl group in reduces bioavailability compared to the target compound.
- Electronic Properties : The target compound’s methylbenzoate group may stabilize the molecule’s excited state, though NLO activity is lower than .
Biological Activity
Introduction
The compound 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic molecule characterized by its unique hydrazone functional group, which is linked to a benzoyl moiety and a methoxy-substituted aromatic ring. This structural configuration suggests potential applications in medicinal chemistry, particularly due to the presence of multiple aromatic systems that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into key components that influence its biological activity:
| Component | Description |
|---|---|
| Hydrazone Linkage | Contributes to reactivity and potential bioactivity |
| Methoxy Group | Enhances lipophilicity, potentially influencing absorption |
| Aromatic Systems | Facilitate interactions with biological targets |
The presence of these features suggests that the compound may exhibit diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Structure-Activity Relationship (SAR)
SAR models are essential for predicting the biological activity of compounds based on their structural characteristics. For 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate , preliminary studies indicate potential applications in:
- Anticancer Activity: Compounds with hydrazone linkages have been associated with inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: Methoxy-substituted benzoates often exhibit anti-inflammatory properties.
- Antimicrobial Properties: The phenylhydrazone derivatives show promise in antibacterial applications.
Computational Predictions
Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on molecular structure. Such predictions can help identify potential therapeutic applications and assess possible side effects or toxicities associated with the compound .
Synthesis and Mechanistic Insights
The synthesis of 4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate typically involves several key steps:
- Formation of Hydrazone: Reacting a hydrazine derivative with a benzoyl chloride or benzaldehyde.
- Methylation: Introducing the methoxy group through methylation reactions.
- Purification: Utilizing recrystallization techniques to ensure high purity and yield.
These steps are crucial for obtaining a compound suitable for biological assays and further pharmacological evaluation .
Anticancer Activity
Research has indicated that compounds with similar hydrazone structures exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the activation of apoptotic pathways and the inhibition of key signaling molecules involved in cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of methoxy-substituted compounds has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, the presence of methoxy groups enhances the ability to modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis .
Antimicrobial Activity
Preliminary evaluations suggest that phenylhydrazone derivatives possess antibacterial properties against various pathogens. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
